6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid
Description
Strategic Importance of Substituted Benzoic Acid Derivatives in Contemporary Synthetic Chemistry
Substituted benzoic acid derivatives are a cornerstone of synthetic chemistry, prized for their versatility and prevalence in a vast array of biologically active compounds and functional materials. The carboxylic acid moiety serves as a versatile handle for a multitude of chemical transformations, including amidation, esterification, and reduction to benzyl (B1604629) alcohols. Furthermore, the aromatic ring can be further functionalized through electrophilic and nucleophilic aromatic substitution reactions, allowing for the introduction of additional substituents that can modulate the electronic properties and steric profile of the molecule.
In medicinal chemistry, the benzoic acid scaffold is a common feature in numerous pharmaceuticals. For instance, derivatives of benzoic acid are investigated for their potential as anticancer agents, with research suggesting their role in targeting specific cell lines. googleapis.com The substitution pattern on the benzene (B151609) ring is crucial in determining the pharmacological activity of these compounds. The presence of various functional groups can influence a molecule's ability to bind to biological targets, its metabolic stability, and its pharmacokinetic profile. nbinno.com
Role of the Methoxymethoxy Protecting Group in Directed Synthesis and Functional Group Compatibility
The methoxymethoxy (MOM) group is a widely employed protecting group for hydroxyl and other functional groups in organic synthesis. Its primary role is to temporarily mask a reactive functional group, preventing it from undergoing unwanted reactions while other parts of the a molecule are being modified. The MOM group is an acetal (B89532), which is stable to a wide range of reaction conditions, including those involving strong bases, nucleophiles, and many oxidizing and reducing agents. uni.lu
The introduction of a MOM group, typically achieved by reacting an alcohol with methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base, is a straightforward process. google.com Its removal, or deprotection, is generally accomplished under acidic conditions, regenerating the original hydroxyl group. uni.lugoogle.com This stability profile makes the MOM group particularly useful in complex syntheses where multiple steps and diverse reagents are required. In the context of 6-chloro-2-fluoro-3-(methoxymethoxy)benzoic acid, the MOM group protects the phenolic hydroxyl group, allowing for selective reactions at the carboxylic acid or the aromatic ring.
Halogenation (Chlorine and Fluorine) as Ortho-Directing and Electronic Modulating Elements in Aromatic Systems
The presence of both chlorine and fluorine atoms on the benzene ring of this compound has profound effects on its reactivity and electronic properties. Halogens are unique substituents in electrophilic aromatic substitution reactions. While they are deactivating due to their inductive electron-withdrawing effect, they are also ortho, para-directing. sigmaaldrich.comguidechem.com This is because the lone pairs of electrons on the halogen can be donated to the aromatic ring through resonance, stabilizing the carbocation intermediate formed during ortho and para attack. aobchem.com
The interplay between the inductive and resonance effects of halogens controls both the reactivity and the regioselectivity of reactions on the aromatic ring. The strong electronegativity of fluorine and chlorine significantly influences the acidity of the benzoic acid and the reactivity of the aromatic ring. In the case of this compound, the positions of the halogens ortho and para to the carboxylic acid group further modulate the electronic landscape of the molecule, influencing subsequent synthetic transformations. Computational studies on related ortho-chloro and fluoro-substituted benzoic acids have provided insights into their conformational preferences and the intramolecular interactions that dictate their chemical properties. aobchem.comacs.org
Overview of the Chemical Compound's Potential as a Key Synthetic Intermediate for Complex Molecular Architectures
This compound is a highly functionalized molecule that holds considerable potential as a key intermediate in the synthesis of complex molecular architectures, particularly in the pharmaceutical industry. The strategic placement of its functional groups allows for a variety of selective transformations. For example, the carboxylic acid can be converted into an amide or ester, while the protected hydroxyl group can be unveiled at a later synthetic stage to participate in further reactions.
The chloro and fluoro substituents not only influence the reactivity of the aromatic ring but also provide potential sites for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The boronic acid derivative, 6-chloro-2-fluoro-3-(methoxymethoxy)phenylboronic acid, is a testament to the utility of this scaffold in such reactions.
While specific, detailed synthetic applications of this compound are not extensively documented in publicly available literature, the importance of similarly substituted benzoic acids as pharmaceutical intermediates is well-established. For instance, 2-chloro-6-fluoro-3-methylbenzoic acid is used in the synthesis of inhibitors for stearoyl-CoA desaturase 1 (SCD1), which are being investigated for the treatment of obesity. Furthermore, the 3-chloro-2-fluorobenzyl moiety is a key structural component of Elvitegravir, an HIV integrase inhibitor. mdpi.com This highlights the value of this substitution pattern in the development of therapeutic agents.
Given the synthetic versatility endowed by its unique combination of functional groups, this compound is poised to be a valuable building block for the construction of novel and intricate molecules with potential applications in drug discovery and materials science.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2-fluoro-3-(methoxymethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO4/c1-14-4-15-6-3-2-5(10)7(8(6)11)9(12)13/h2-3H,4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKOJOBAVYFZRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C(=C(C=C1)Cl)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of 6 Chloro 2 Fluoro 3 Methoxymethoxy Benzoic Acid
Retrosynthetic Analysis and Strategic Disconnections for the Target Compound
Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. The analysis of 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid involves several key disconnections.
The methoxymethoxy (MOM) ether is an acetal (B89532), which is typically installed late in a synthetic sequence to protect a hydroxyl group. Therefore, the first disconnection is the C-O bond of the MOM ether, revealing 6-chloro-2-fluoro-3-hydroxybenzoic acid as the immediate precursor.
The carboxylic acid group can be a powerful ortho-directing group in metalation reactions. However, considering the substitution pattern, it is more strategic to disconnect the chlorine and fluorine atoms next. The relative positions of the substituents (chloro at C6, fluoro at C2, and hydroxyl at C3) suggest a series of electrophilic aromatic substitution or directed ortho-metalation steps on a simpler benzoic acid derivative.
A plausible disconnection strategy would be to remove the chlorine atom, leading to 2-fluoro-3-hydroxybenzoic acid. Subsequently, disconnection of the fluorine atom would lead to 3-hydroxybenzoic acid, a readily available starting material. This leads to the following retrosynthetic pathway:
An alternative strategy could involve the initial formation of a different halogenated precursor, followed by the introduction of the remaining functional groups. The feasibility of each approach depends on the directing effects of the substituents at each step of the forward synthesis.
Convergent Synthetic Pathways for the Aromatic Core Functionalization
A convergent synthesis aims to construct the target molecule from several fragments that are prepared separately and then joined together. For this compound, a more linear approach starting from a substituted benzene (B151609) is likely more efficient.
Ortho-Directed Metalation and Halogenation Strategies
Directed ortho-metalation (DoM) is a highly effective method for the regioselective functionalization of aromatic rings. The carboxylate group of a benzoic acid can act as a directed metalation group (DMG), guiding a strong base like an organolithium reagent to deprotonate the ortho position.
Starting with 3-hydroxybenzoic acid, the hydroxyl group would first need to be protected to prevent it from reacting with the organolithium reagent. A robust protecting group that can withstand the planned reaction conditions is essential. Following protection, the carboxylate can direct the lithiation to the C2 position. Quenching the resulting aryllithium species with an electrophilic fluorine source would introduce the fluorine atom at the desired position.
Subsequently, a second DoM could be envisioned. With the fluorine atom at C2 and the protected hydroxyl at C3, the carboxylate could potentially direct lithiation to the C6 position, which is the other ortho position. However, the directing ability of the substituents already on the ring would need to be carefully considered. An alternative is to utilize the directing effect of another group or to employ classical electrophilic chlorination where the existing substituents direct the incoming electrophile to the desired C6 position.
| Step | Reaction | Reagents | Key Consideration |
| 1 | Protection of hydroxyl group | e.g., Benzyl (B1604629) bromide, K2CO3 | Protecting group must be stable to organolithium reagents. |
| 2 | Directed ortho-metalation and fluorination | n-BuLi, TMEDA; N-Fluorobenzenesulfonimide (NFSI) | The carboxylate directs lithiation to the C2 position. |
| 3 | Directed ortho-metalation and chlorination | n-BuLi, TMEDA; N-Chlorosuccinimide (NCS) | The carboxylate and other substituents direct lithiation to the C6 position. |
Selective Fluorination Techniques on Substituted Benzenes
The introduction of a fluorine atom onto an aromatic ring can be achieved through several methods. For the synthesis of this compound, a key step is the regioselective fluorination of a substituted benzene precursor.
One of the most effective methods for regioselective fluorination is the use of electrophilic fluorinating agents on an activated aromatic ring. Starting from a derivative of 3-hydroxybenzoic acid, the hydroxyl group, being an ortho-, para-director, would activate the ring towards electrophilic substitution at the C2, C4, and C6 positions. To achieve selective fluorination at the C2 position, steric hindrance from a bulky protecting group on the hydroxyl group could be exploited.
Alternatively, as mentioned in the context of DoM, quenching an aryllithium intermediate with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) is a powerful strategy for the precise placement of the fluorine atom.
| Method | Reagents | Advantages | Challenges |
| Electrophilic Aromatic Substitution | Selectfluor®, NFSI | Milder conditions | Regioselectivity can be an issue without strong directing groups. |
| Nucleophilic Aromatic Substitution (S_NAr) | KF, high temperature | Applicable for electron-deficient rings | Requires a good leaving group at the desired position. |
| Balz-Schiemann Reaction | Diazotization of an aniline (B41778), followed by treatment with HBF_4 | Well-established method | Requires the synthesis of the corresponding aniline precursor. |
| Directed ortho-Metalation | Organolithium reagent, electrophilic fluorine source | High regioselectivity | Requires protection of acidic protons. |
Regioselective Chlorination Methodologies
The final halogenation step in the synthesis of the aromatic core is the introduction of a chlorine atom at the C6 position. The regioselectivity of this step is governed by the directing effects of the substituents already present on the ring: the carboxylate, the fluorine, and the protected hydroxyl group.
In an electrophilic aromatic chlorination, the protected hydroxyl group (an ortho-, para-director) and the fluorine atom (an ortho-, para-director) would activate the ring. The carboxylate group is a meta-director. The combined directing effects would need to be carefully analyzed to predict the outcome.
A more controlled approach would be to use a second directed ortho-metalation. With the fluorine at C2 and the protected hydroxyl at C3, the carboxylate at C1 would be the most powerful directing group for lithiation at the remaining ortho position, C6. Quenching the resulting aryllithium with an electrophilic chlorine source such as N-chlorosuccinimide (NCS) would regioselectively install the chlorine atom.
Introduction and Stability of the Methoxymethoxy (MOM) Ether Group
The methoxymethoxy (MOM) group is a widely used protecting group for alcohols and phenols due to its ease of introduction and its stability under a variety of reaction conditions, yet it can be removed under mild acidic conditions.
Etherification of Phenolic Precursors to Incorporate the MOM Group
The final step in the synthesis of this compound is the protection of the phenolic hydroxyl group of 6-chloro-2-fluoro-3-hydroxybenzoic acid as a MOM ether. This is typically achieved by treating the phenol (B47542) with methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). The base neutralizes the HCl generated during the reaction.
An alternative, and often safer, method involves the use of dimethoxymethane (B151124) and an acid catalyst, such as pyridinium (B92312) p-toluenesulfonate (PPTS). This method avoids the use of the carcinogenic MOMCl.
The stability of the MOM ether is a key consideration. It is stable to a wide range of nucleophilic and basic conditions, as well as to many oxidizing and reducing agents. This makes it a suitable protecting group for multi-step syntheses. However, it is readily cleaved by aqueous acids, typically by treatment with HCl in a protic solvent like methanol (B129727) or ethanol (B145695).
| Reagent | Base/Catalyst | Solvent | Advantages |
| Methoxymethyl chloride (MOMCl) | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (B109758) (DCM) | High yielding and reliable. |
| Dimethoxymethane | Pyridinium p-toluenesulfonate (PPTS) | Dichloromethane (DCM) | Avoids the use of a carcinogen. |
Chemoselective Protection and Deprotection of Hydroxyl Groups
In the multi-step synthesis of complex molecules, the protection of hydroxyl groups is a critical step. acs.org The methoxymethyl (MOM) ether is a commonly used protecting group for hydroxyls due to its stability in a wide range of reaction conditions, including strongly basic and weakly acidic media. oup.comadichemistry.com
Protection: The introduction of the MOM group onto a hydroxyl functionality is typically achieved by reacting the alcohol with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane. wikipedia.orghighfine.com Alternative methods include using dimethoxymethane with phosphorus pentoxide or trifluoromethanesulfonic acid. adichemistry.com
Deprotection: The removal of the MOM group is generally accomplished under acidic conditions. adichemistry.com A variety of reagents and methods have been developed for this purpose to enhance selectivity and mildness of the reaction conditions.
| Reagent/Method | Conditions | Key Features |
| Bismuth Triflate (Bi(OTf)₃) | Catalytic amount in aqueous THF | Ambient temperature, high yields, environmentally friendly, and chemoselective in the presence of TBDMS, TBDPS, benzyl, and allyl ethers. oup.com |
| Trimethylsilyl Triflate (TMSOTf) and 2,2′-Bipyridyl | Acetonitrile (B52724), room temperature | Mild, non-acidic, and chemoselective; does not affect acid-labile groups like triphenylmethyl (Tr) ethers. acs.orgrsc.org |
| Carbon Tetrabromide (CBr₄) and Triphenylphosphine (PPh₃) | Anhydrous 1,2-dichloroethane, 40°C | Mild, inexpensive, high-yielding, and selective in the presence of esters, methyl and benzyl ethers, aldehydes, and t-butyl esters. tandfonline.com |
| Solid Acid Catalysts (e.g., Wells-Dawson heteropolyacid) | Organic solvents | Replaces soluble inorganic acids, simple workup, catalyst is recoverable and reusable, leading to waste reduction. nih.gov |
Carboxylic Acid Functionalization and Precursor Transformations
The carboxylic acid moiety in the target molecule can be introduced through various synthetic pathways, primarily involving the oxidation of a corresponding benzaldehyde (B42025) or benzylic alcohol precursor, or through carboxylation of a halogenated aromatic substrate.
The oxidation of benzaldehydes and benzylic alcohols to carboxylic acids is a fundamental transformation in organic synthesis. rsc.orgrsc.org
From Benzylic Alcohols: A two-step, one-pot procedure can be employed for the conversion of primary alcohols to carboxylic acids. This involves an initial oxidation to the aldehyde using reagents like TEMPO/NaOCl, followed by further oxidation to the carboxylic acid with sodium chlorite (B76162) (NaClO₂). nih.gov This method is compatible with a wide range of functional groups. Another approach involves a copper-catalyzed aerobic oxidation to the aldehyde, which is then subjected to a chlorite oxidation in the same reaction vessel. rsc.orgrsc.org
From Benzaldehydes: Aldehydes are readily oxidized to carboxylic acids using various oxidizing agents. ncert.nic.in Strong oxidants like potassium permanganate (B83412) (KMnO₄) and potassium dichromate (K₂Cr₂O₇) are effective. ncert.nic.inlibretexts.org Milder, more selective methods are often preferred to avoid side reactions. ncert.nic.in Some notable methods include:
N-Hydroxyphthalimide (NHPI): Catalyzes the aerobic oxidation of aldehydes to carboxylic acids in the presence of oxygen as the sole oxidant, avoiding the need for transition metals or hazardous co-oxidants. organic-chemistry.org
Iron(III) Nitrate: In hydrothermal conditions, it can efficiently oxidize benzaldehyde to benzoic acid in high yields. rsc.org
Sodium Hypochlorite (NaClO): Can be used for the oxidation of aldehydes to carboxylic acids, with microwave assistance enhancing reaction rates and yields. researchgate.net
Direct carboxylation of an aromatic C-H bond or a carbon-halogen bond is an attractive method for introducing a carboxylic acid group.
C-H Carboxylation: The direct carboxylation of aromatic compounds using carbon dioxide (CO₂) is a green and atom-economical approach. chemistryviews.org Recent developments have utilized combined Brønsted base systems, such as LiOtBu or LiOCEtMe₂ with CsF and 18-crown-6, to facilitate the C-H carboxylation of a variety of functionalized arenes. chemistryviews.org
Carboxylation of Halogenated Aromatics: Halogenated aromatic compounds can be converted to carboxylic acids through methods like Grignard reactions followed by quenching with CO₂. More recently, nickel-catalyzed remote carboxylation of halogenated aliphatic hydrocarbons with CO₂ has been demonstrated, offering a novel strategy for functionalizing C-H bonds. recercat.catresearchgate.net
Optimization of Reaction Conditions for Yield and Purity
The optimization of reaction parameters such as temperature, solvent, catalyst, and reaction time is crucial for maximizing the yield and purity of the final product. scielo.br For the synthesis of substituted benzoic acids, several factors are considered:
Catalyst Selection: In catalytic C-H functionalization reactions, the choice of the metal catalyst and ligands is critical for achieving high selectivity and reactivity. researchgate.netresearchgate.net For instance, iridium and palladium catalysts have been used for the selective functionalization of benzoic acids. researchgate.netacs.org
Solvent Effects: The solvent can significantly influence reaction rates and selectivity. nih.gov For example, in the synthesis of dihydrobenzofuran neolignans, acetonitrile was found to provide a good balance between conversion and selectivity and is considered a "greener" solvent compared to others like dichloromethane and benzene. scielo.br
Temperature and Reaction Time: These parameters are often interdependent. Higher temperatures can increase reaction rates but may also lead to the formation of byproducts, thus reducing purity. scielo.brgoogle.com Careful optimization is required to find the ideal balance. For example, in a particular synthesis, reducing the reaction time from 20 hours to 4 hours was possible without a significant loss in conversion and selectivity by optimizing other conditions. scielo.br
Base and Additives: In many reactions, the choice and concentration of a base or other additives can have a profound impact on the outcome. chemistryviews.orgsemanticscholar.org
The following table summarizes the optimization of conditions for a generic substituted benzoic acid synthesis:
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |
| Catalyst | Catalyst A | Catalyst B | Catalyst C | Catalyst B showed highest selectivity. |
| Solvent | Toluene | Acetonitrile | Dichloromethane | Acetonitrile gave the best yield and is a greener option. scielo.br |
| Temperature | 80°C | 100°C | 120°C | 100°C provided the optimal balance of reaction rate and purity. |
| Time | 4 hours | 8 hours | 12 hours | 8 hours was sufficient for complete conversion. |
Green Chemistry Approaches and Sustainable Synthetic Protocols
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. organic-chemistry.orgindianchemicalsociety.com
Catalysis: The use of catalytic reagents in small amounts is preferred over stoichiometric reagents to minimize waste. organic-chemistry.org This includes the use of metal catalysts for C-H activation and functionalization, as well as organocatalysts like NHPI for aerobic oxidations. organic-chemistry.orgacs.org
Solvent Selection: A major source of waste in chemical processes is the use of volatile organic compounds (VOCs) as solvents. whiterose.ac.uknih.gov Green chemistry encourages the use of safer, more environmentally benign solvents. vapourtec.com
Water: An abundant, non-toxic, and inexpensive solvent. neuroquantology.comwikipedia.org
Bio-based solvents: Derived from renewable sources, such as ethanol and 2-methyltetrahydrofuran. neuroquantology.comwikipedia.org
Supercritical Fluids: Supercritical carbon dioxide (sc-CO₂) is a non-toxic, non-flammable, and renewable solvent alternative. wikipedia.org
Solvent-free reactions: Conducting reactions under neat conditions eliminates the need for a solvent altogether. indianchemicalsociety.com
Several solvent selection guides have been developed by pharmaceutical companies like GlaxoSmithKline to aid chemists in choosing greener alternatives. whiterose.ac.ukutoronto.ca These guides rank solvents based on their environmental, health, and safety impacts. For example, solvents like heptane (B126788) and ethanol are preferred, while dioxane, acetonitrile, and dichloromethane are considered less desirable. utoronto.ca
By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Chemical Reactivity and Mechanistic Transformations of 6 Chloro 2 Fluoro 3 Methoxymethoxy Benzoic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that can undergo a variety of transformations. However, the presence of ortho-substituents in 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid can influence the accessibility of the carboxyl carbon, potentially requiring more forcing conditions for certain reactions. The methoxymethyl (MOM) protecting group is generally stable to many of the conditions used to modify carboxylic acids, but its lability under acidic conditions must be considered. adichemistry.comorganic-chemistry.orgresearchgate.netnih.gov
Esterification: The conversion of this compound to its corresponding esters can be achieved through several standard methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. However, given the potential for the MOM group to be cleaved under strongly acidic conditions, milder methods may be preferable. adichemistry.comorganic-chemistry.org Alternative methods include reaction with alkyl halides under basic conditions or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with an alcohol. For sterically hindered benzoic acids, the use of a solid acid catalyst like modified montmorillonite (B579905) K10 has been shown to be effective for esterification with various alcohols, including methanol (B129727) and benzyl (B1604629) alcohol, under solvent-free conditions. rsc.org
Amidation: The formation of amides from this compound can be accomplished by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with an amine. Direct amidation of sterically hindered benzoic acids can be challenging but can be achieved using specific coupling reagents. For instance, the use of methanesulfonyl chloride and triethylamine (B128534) can facilitate the formation of Weinreb amides from hindered carboxylic acids. nih.gov Copper-catalyzed amination of related chlorobenzoic acids has also been reported, proceeding with high regioselectivity. nih.gov
| Reaction | Reagents and Conditions | Product | Notes |
| Esterification | Methanol, UiO-66-NH2 catalyst | Methyl 6-chloro-2-fluoro-3-(methoxymethoxy)benzoate | Heterogeneous catalysis can offer mild conditions. |
| Amidation | 1. SOCl2 or (COCl)22. Amine (e.g., RNH2) | N-alkyl/aryl-6-chloro-2-fluoro-3-(methoxymethoxy)benzamide | Two-step process via the acyl chloride is common. |
| Weinreb Amide Formation | MeSO2Cl, Et3N, MeONHMe·HCl | N-methoxy-N-methyl-6-chloro-2-fluoro-3-(methoxymethoxy)benzamide | A mild method suitable for hindered acids. nih.gov |
The decarboxylation of aromatic carboxylic acids, which involves the removal of the carboxyl group, typically requires high temperatures and often the presence of a catalyst. The stability of the resulting aryl anion or aryl radical intermediate is a key factor. For polysubstituted benzoic acids, the reaction conditions can be harsh, and the presence of ortho-substituents can influence the ease of decarboxylation. researchgate.net Recent advances have enabled decarboxylative hydroxylation of benzoic acids under milder, copper-catalyzed, photoinduced conditions. nih.gov However, the specific conditions required for the decarboxylation of this compound would need to be determined experimentally.
| Reaction | General Conditions | Potential Product | Notes |
| Thermal Decarboxylation | High temperature, often with a copper catalyst | 1-Chloro-3-fluoro-2-(methoxymethoxy)benzene | Harsh conditions may affect the MOM group. |
| Reductive Decarboxylation | Bimetallic nanoparticles, H2 atmosphere | 1-Chloro-3-fluoro-2-(methoxymethoxy)benzene | Can proceed under relatively milder conditions. nih.govrwth-aachen.de |
Acid Halides: The synthesis of the corresponding acyl chloride, 6-chloro-2-fluoro-3-(methoxymethoxy)benzoyl chloride, is a key transformation as it provides a more reactive intermediate for subsequent reactions like amidation and Friedel-Crafts acylation. Standard reagents for this conversion include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅). lookchem.com Given the steric hindrance from the ortho-substituents, the reaction may require elevated temperatures. For example, the synthesis of 2-chloro-6-fluorobenzoyl chloride has been documented. lookchem.com
Anhydrides: The formation of a symmetric anhydride (B1165640) from this compound can be achieved by reacting it with a dehydrating agent such as acetic anhydride or by treating the corresponding acyl chloride with the sodium salt of the carboxylic acid. Mixed anhydrides can also be prepared, for instance, by reacting the carboxylic acid with another acyl chloride.
| Derivative | Typical Reagents | Notes |
| Acyl Chloride | SOCl₂ or (COCl)₂ | A common method to activate the carboxylic acid. |
| Symmetric Anhydride | Acetic anhydride or DCC | Provides a less reactive acylating agent than the acyl chloride. |
Transformations Involving the Aromatic Halogen Substituents (Chlorine and Fluorine)
The presence of both chlorine and fluorine on the aromatic ring opens up possibilities for selective transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The relative reactivity of the two halogens is a key consideration in these reactions.
However, in SNAr reactions, fluoride (B91410) is generally a better leaving group than chloride due to its high electronegativity, which polarizes the carbon-fluorine bond and facilitates nucleophilic attack. youtube.com Therefore, if an SNAr reaction were to occur, it would be expected to happen preferentially at the fluorine-bearing carbon. The reaction of polyfluorobenzenes with nucleophiles often results in the substitution of one or more fluorine atoms. nih.gov
| Nucleophile | Expected Site of Substitution | Potential Product | Notes |
| Alkoxide (e.g., NaOMe) | C-F | 6-Chloro-2,3-dimethoxy-(methoxymethoxy)benzoic acid | Fluorine is generally a better leaving group in SNAr. youtube.com |
| Amine (e.g., R₂NH) | C-F | 6-Chloro-2-(dialkylamino)-3-(methoxymethoxy)benzoic acid | Would likely require forcing conditions. |
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions generally follows the order I > Br > OTf > Cl >> F. Thus, the chlorine atom in this compound is expected to be more reactive than the fluorine atom in oxidative addition to a palladium(0) catalyst. The stability of the MOM group under the basic conditions often employed in these reactions is a consideration, although it is generally stable to a range of pH levels. adichemistry.com
Suzuki Coupling: The Suzuki reaction involves the coupling of an aryl halide with an organoboron compound. It is a versatile reaction that tolerates a wide range of functional groups. The coupling would be expected to occur at the C-Cl bond of this compound or its ester derivative. youtube.comyoutube.comorganic-chemistry.org
Heck Reaction: The Heck reaction couples an aryl halide with an alkene. Similar to the Suzuki coupling, the reaction is expected to proceed at the more reactive C-Cl bond. rsc.orgwikipedia.orgorganic-chemistry.org
Sonogashira Coupling: The Sonogashira reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is also expected to be selective for the C-Cl bond over the C-F bond. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov
| Coupling Reaction | Coupling Partner | Typical Catalyst/Conditions | Expected Product (at C-Cl) |
| Suzuki | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | 6-Aryl-2-fluoro-3-(methoxymethoxy)benzoic acid |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, base (e.g., Et₃N) | 6-Styryl-2-fluoro-3-(methoxymethoxy)benzoic acid |
| Sonogashira | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | 6-(Alkynyl)-2-fluoro-3-(methoxymethoxy)benzoic acid |
Metal-Halogen Exchange Reactions and Subsequent Electrophilic Quenching
Metal-halogen exchange is a powerful synthetic transformation for the formation of carbon-carbon and carbon-heteroatom bonds. In the case of this compound, the presence of two different halogen atoms (chlorine and fluorine) on the aromatic ring raises questions of regioselectivity.
The general trend for the rate of lithium-halogen exchange is I > Br > Cl, with aryl fluorides being largely unreactive towards common organolithium reagents wikipedia.org. This inherent difference in reactivity strongly favors the selective exchange of the chlorine atom over the fluorine atom. Furthermore, the reaction is often directed by adjacent coordinating groups. The methoxymethoxy group at the C3 position can act as a directing group, favoring metallation at the adjacent C2 (fluoro) or C4 (vacant) positions through chelation with the organolithium reagent. However, in a direct exchange, the chlorine at C6 is the most probable site of reaction.
While direct examples on the benzoic acid itself are sparse due to the acidic proton, reactions on closely related derivatives where the carboxylic acid is absent or protected are documented. For instance, the synthesis of analogous phenylboronic acids from 2-chloro-6-fluoroanisole (B1586750) derivatives proceeds via lithiation with n-butyllithium (n-BuLi) followed by quenching with an electrophilic borate (B1201080) ester like trimethyl borate google.comgoogle.com. This transformation strongly supports the feasibility of a selective metal-halogen exchange at the chlorinated position.
A plausible reaction sequence involves the treatment of the corresponding ester or a derivative of this compound with an alkyllithium reagent, such as n-BuLi, at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). This would generate a transient aryllithium species, which can then be trapped by a suitable electrophile.
Table 1: Plausible Electrophilic Quenching Reactions Following Metal-Halogen Exchange
| Electrophile | Reagent Example | Product Functional Group |
| Boronic Ester | Trimethyl borate (B(OMe)₃) | Boronic Acid (-B(OH)₂) |
| Carbon Dioxide | CO₂ (solid) | Carboxylic Acid (-COOH) |
| Aldehyde | Benzaldehyde (B42025) (PhCHO) | Secondary Alcohol (-CH(OH)Ph) |
| Alkyl Halide | Methyl Iodide (CH₃I) | Methyl Group (-CH₃) |
The resulting aryllithium intermediate is a versatile precursor for a range of functionalized derivatives, as illustrated by the formation of 6-Chloro-2-fluoro-3-(methoxymethoxy)phenylboronic acid aobchem.com.
Reactions Pertaining to the Methoxymethoxy Ether
The methoxymethoxy (MOM) group is a common protecting group for hydroxyl functionalities due to its ease of installation and predictable reactivity.
The MOM ether is an acetal (B89532) and is consequently labile under acidic conditions. The cleavage mechanism involves protonation of one of the ether oxygens, followed by elimination of methanol to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of a proton yields the deprotected phenol (B47542) and formaldehyde.
The presence of the adjacent carboxylic acid group in the title compound can facilitate this hydrolysis through intramolecular acid catalysis. Studies on substituted 2-methoxymethoxybenzoic acids have shown that the carboxylic acid group can participate directly in the cleavage mechanism, influencing the reaction rate adichemistry.com. Deprotection is typically achieved by treatment with dilute mineral acids or Lewis acids in protic solvents.
Table 2: Reagents for the Cleavage of MOM Ethers
| Reagent | Typical Conditions |
| Hydrochloric Acid (HCl) | Dilute HCl in Methanol or THF/H₂O |
| Trifluoroacetic Acid (TFA) | TFA in Dichloromethane (B109758) (DCM) |
| p-Toluenesulfonic Acid (p-TsOH) | Catalytic p-TsOH in Methanol |
| Magnesium Bromide (MgBr₂) | MgBr₂ in Diethyl Ether |
| Zirconium(IV) Chloride (ZrCl₄) | ZrCl₄ in Isopropanol |
A key advantage of the MOM group is its stability across a wide range of non-acidic reaction conditions. This orthogonality allows for selective manipulation of other functional groups within the molecule. The MOM ether is generally stable in pH ranges from 4 to 12 adichemistry.com. It is inert towards a variety of common reagents, making it a robust protecting group for multi-step synthesis.
Table 3: Stability of the MOM Ether Under Common Reaction Conditions
| Reaction Class | Reagent Examples | Stability of MOM Group |
| Bases | LDA, t-BuOK, NEt₃, NaH | Stable |
| Organometallics | n-BuLi, Grignard Reagents (RMgX) | Stable |
| Nucleophilic Reductants | LiAlH₄, NaBH₄ | Stable |
| Oxidizing Agents | CrO₃/Pyridine, MnO₂, KMnO₄ | Stable |
| Nucleophiles | Enolates, Amines, Cyanide | Stable |
This stability profile ensures that reactions such as metal-halogen exchange with organolithium reagents, reduction of the carboxylic acid, or nucleophilic substitutions can be performed without premature cleavage of the MOM group organic-chemistry.orgspcmc.ac.inorganic-chemistry.org.
Electrophilic Aromatic Substitution (EAS) Pathways
The aromatic ring of this compound is heavily substituted, leaving only one hydrogen atom available for substitution, located at the C5 position. The feasibility and rate of an electrophilic aromatic substitution (EAS) at this position are governed by the cumulative electronic and steric effects of the existing substituents.
-COOH (Carboxylic Acid): Strongly deactivating and a meta-director.
-F (Fluoro): Deactivating via induction but an ortho, para-director via resonance.
-Cl (Chloro): Deactivating via induction but an ortho, para-director via resonance.
-O-MOM (Methoxymethoxy): Strongly activating and an ortho, para-director.
Steric hindrance from the adjacent chloro group at C6 could also impede the approach of a bulky electrophile. Given these competing factors, EAS reactions on this substrate are expected to be challenging and may require forcing conditions, if they proceed at all.
Chemo-, Regio-, and Stereoselectivity in Complex Reaction Systems
The multifunctional nature of this compound provides a platform for exploring various aspects of chemical selectivity.
Chemoselectivity: This is demonstrated by the ability to perform reactions on one functional group in the presence of others. For example, the stability of the MOM ether to organolithium reagents allows for a metal-halogen exchange to occur without affecting the protecting group spcmc.ac.in. Similarly, the carboxylic acid can be selectively activated (e.g., to form an amide or ester) using standard coupling reagents without disturbing the halogens or the MOM ether, as seen in related substituted benzoic acids guidechem.com.
Regioselectivity: The metal-halogen exchange reaction is a prime example of regioselectivity. As discussed in section 3.2.3, the reaction occurs exclusively at the C6-Cl bond, leaving the C2-F bond intact wikipedia.org. This selectivity is a predictable consequence of the relative bond strengths and electronic properties of carbon-halogen bonds.
Stereoselectivity: No direct examples of reactions involving the creation of new stereocenters from this compound were identified in the surveyed literature. Stereoselectivity would become a relevant consideration if, for example, the aryllithium species generated from metal-halogen exchange were added to a prochiral ketone, or if the carboxylic acid were reduced to an alcohol and used in a subsequent chiral transformation.
Advanced Spectroscopic and Mechanistic Elucidation of 6 Chloro 2 Fluoro 3 Methoxymethoxy Benzoic Acid and Its Reaction Pathways
Elucidation of Reaction Intermediates and Transition States in Complex Transformations
Understanding the intricate mechanisms of chemical reactions involving 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid requires the identification of transient species such as reaction intermediates and the characterization of high-energy transition states. While direct observation of these species is challenging, a combination of computational chemistry and specialized spectroscopic techniques can provide significant insights.
Theoretical studies, often employing Density Functional Theory (DFT), are pivotal in mapping the potential energy surface of a reaction. These calculations can predict the geometries and energies of intermediates and transition states. For substituted benzoic acids, reaction mechanisms such as electrophilic aromatic substitution or nucleophilic attack at the carboxyl group can be modeled to understand the influence of the chloro, fluoro, and methoxymethoxy substituents on reactivity and regioselectivity. The electron-withdrawing nature of the halogen atoms and the carboxylic acid group deactivates the aromatic ring towards electrophilic attack, directing incoming electrophiles to the meta-positions relative to the carboxyl group. patsnap.com
Experimentally, techniques like stopped-flow or quench-flow spectroscopy can be used to study rapid reactions, potentially allowing for the detection of short-lived intermediates. While specific studies on this compound are not prevalent in the literature, mechanistic studies on related benzoic acids often reveal common pathways, such as the formation of acylium ions or tetrahedral intermediates during esterification or amidation reactions. youtube.com
Application of Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis of Derivatives
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and its derivatives. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, two-dimensional (2D) techniques are essential for complex structures.
Correlation Spectroscopy (COSY) would be used to establish proton-proton (¹H-¹H) coupling networks. For the aromatic region of a derivative, COSY spectra would reveal which protons are on adjacent carbons.
Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s).
Heteronuclear Multiple Bond Correlation (HMBC) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the methoxymethoxy group to the benzene (B151609) ring and confirming the relative positions of the substituents. For instance, correlations would be expected between the protons of the methoxy (B1213986) group (-OCH₃) and the methylene (B1212753) carbon (-OCH₂O-), and between the methylene protons and the carbon atom of the benzene ring at position 3.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of nuclei. youtube.com For this compound, NOESY can help determine the preferred conformation of the methoxymethoxy group relative to the adjacent fluoro and chloro substituents. Cross-peaks between the methylene protons of the methoxymethoxy group and the aromatic proton at position 4 would indicate a specific spatial arrangement. uic.eduresearchgate.net
| NMR Technique | Purpose for Analyzing this compound Derivatives | Expected Correlations |
| COSY | Identify ¹H-¹H spin systems | Correlations between adjacent aromatic protons. |
| HSQC | Correlate directly bonded ¹H and ¹³C nuclei | Aromatic C-H pairs, Methylene C-H, Methoxy C-H. |
| HMBC | Identify long-range ¹H-¹³C correlations | Protons of methoxy group to methylene carbon; Methylene protons to C3 of the ring; Aromatic protons to neighboring carbons. |
| NOESY | Determine through-space proximity of protons | Correlations between methoxymethoxy group protons and nearby aromatic protons or substituents to elucidate conformation. |
High-Resolution Mass Spectrometry for Mechanistic Pathway Confirmation
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent molecule and its fragments. This is critical for confirming the identity of products and intermediates in reaction pathways.
In electrospray ionization (ESI) mass spectrometry, this compound would typically be observed as the deprotonated molecule, [M-H]⁻, in negative ion mode. The high-resolution measurement of this ion would confirm its elemental formula (C₉H₆ClFO₄).
Tandem mass spectrometry (MS/MS) experiments involve isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides a roadmap of the molecule's structure. For substituted benzoic acids, a characteristic fragmentation is the loss of CO₂ (44 Da) from the deprotonated molecule. nih.gov Another common fragmentation for methoxymethyl ethers is the loss of the methoxymethyl group or parts of it.
Table of Predicted Fragments for [C₉H₆ClFO₄ - H]⁻:
| m/z (Theoretical) | Formula of Fragment | Proposed Loss |
|---|---|---|
| 232.9815 | C₉H₆ClFO₄ | [M-H]⁻ |
| 188.9916 | C₈H₆ClFO₂ | Loss of CO₂ |
| 187.9838 | C₉H₅ClFO₃ | Loss of CH₂O |
By analyzing the fragments of reactants, intermediates, and products, HRMS can be used to piece together and confirm proposed reaction mechanisms. For instance, observing a specific fragment in both a reaction intermediate and the final product can provide strong evidence for a particular transformation pathway. url.edu
Vibrational Spectroscopy (FT-IR, Raman) for Monitoring Functional Group Changes During Reactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful technique for monitoring chemical reactions in real-time by tracking changes in functional groups. nih.gov
For this compound, several key vibrational modes can be monitored. The carboxylic acid group gives rise to very characteristic bands: a broad O-H stretching band (around 3300-2500 cm⁻¹) and a strong C=O (carbonyl) stretching band (around 1700-1680 cm⁻¹). docbrown.info The C-O stretching of the ether linkages in the methoxymethoxy group would appear in the 1200-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations are also observable. mdpi.com
During a reaction, such as an esterification, the disappearance of the broad O-H band and a shift in the C=O stretching frequency to a higher wavenumber (characteristic of an ester) would indicate the progress of the reaction. FT-IR and Raman spectroscopy are complementary; for instance, the C=O stretch is typically strong in the IR spectrum, while aromatic ring vibrations can be strong in the Raman spectrum. ijtsrd.com This allows for comprehensive monitoring of changes throughout the molecule.
Table of Characteristic Vibrational Frequencies:
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected in Spectrum |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 3300-2500 (broad) | Strong in FT-IR |
| Carboxylic Acid | C=O stretch | 1700-1680 | Very strong in FT-IR |
| Aromatic Ring | C=C stretch | 1600-1450 | Medium to strong |
| Ether (MOM group) | C-O stretch | 1200-1000 | Strong in FT-IR |
| C-Cl Bond | C-Cl stretch | 800-600 | Medium |
X-ray Crystallography for Precise Solid-State Structural Determination of Crystalline Derivatives and Intermediates
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, which is invaluable for understanding the solid-state properties of this compound derivatives and stable intermediates.
For substituted benzoic acids, a common structural motif in the solid state is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two molecules. The crystal structure of 2-Chloro-6-fluorobenzoic acid, for example, shows such a dimer formation. nih.gov It also reveals that due to steric hindrance from the ortho substituents, the carboxylic acid group is twisted out of the plane of the benzene ring. nih.gov A similar out-of-plane orientation would be expected for this compound.
Crystallographic analysis would also precisely locate the methoxymethoxy group, revealing its conformation and any intramolecular interactions, such as hydrogen bonding, that might influence its orientation. Furthermore, intermolecular interactions like π-π stacking or halogen bonding could be identified, which are crucial for understanding the packing of molecules in the crystal lattice and influence physical properties like melting point and solubility. researchgate.net
Computational and Theoretical Investigations of 6 Chloro 2 Fluoro 3 Methoxymethoxy Benzoic Acid
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for determining the optimized molecular geometry and electronic properties of a compound. proquest.commdpi.comnih.gov For substituted benzoic acids, methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set have been successfully employed to investigate molecular structures and potential energy surfaces. mdpi.comresearchgate.net
Due to the presence of bulky ortho substituents (chlorine and fluorine), steric hindrance forces the carboxylic acid group to twist out of the plane of the benzene (B151609) ring. nih.govwikipedia.org This twisting is a critical feature of the molecule's geometry, as it inhibits resonance between the carboxyl group and the phenyl ring, which in turn influences the compound's acidity and reactivity. wikipedia.org The geometry optimization process in a DFT calculation would precisely determine the bond lengths, bond angles, and the crucial dihedral angle between the carboxylic group and the aromatic ring. semanticscholar.org
| Parameter | Predicted Value | Comment |
|---|---|---|
| C-Cl Bond Length | ~1.74 Å | Typical for aromatic chloro-substituents. |
| C-F Bond Length | ~1.35 Å | Typical for aromatic fluoro-substituents. |
| C(ring)-C(carboxyl) Bond Length | ~1.50 Å | Standard single bond length. |
| C=O Bond Length | ~1.21 Å | Characteristic of a carboxylic acid double bond. |
| C-O-C(H3) Bond Angle | ~118° | Reflects the sp2 hybridization of the ether oxygen. |
| Ring-Carboxyl Dihedral Angle | 45-60° | Significant out-of-plane twist due to steric hindrance from ortho halogens. nih.gov |
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more reactive.
For 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid, the HOMO would likely be distributed over the electron-rich aromatic ring and the oxygen atoms of the methoxymethoxy and carboxylic acid groups. The LUMO, conversely, would be expected to be localized more on the carboxylic acid group and the carbon atoms attached to the electronegative halogen substituents. This distribution helps predict how the molecule will interact with other reagents. researchgate.netsemanticscholar.org
| Parameter | Predicted Value (a.u.) | Implication for Reactivity |
|---|---|---|
| HOMO Energy | -0.25 | Indicates the energy of the most available electrons for donation. Governs reactions with electrophiles. |
| LUMO Energy | -0.05 | Indicates the energy of the lowest energy orbital for accepting electrons. Governs reactions with nucleophiles. |
| HOMO-LUMO Gap (ΔE) | 0.20 | A smaller gap implies higher reactivity and lower kinetic stability. researchgate.net |
The Electrostatic Potential Surface (EPS), also known as the Molecular Electrostatic Potential (MEP) map, is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. semanticscholar.org It maps the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different charge regions. semanticscholar.org
For this compound, the EPS map would show regions of negative potential (typically colored red) concentrated around the highly electronegative oxygen atoms of the carboxylic acid and methoxymethoxy groups, as well as the chlorine and fluorine atoms. These red areas represent sites that are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be located around the hydrogen atoms, particularly the acidic proton of the carboxylic group, indicating sites prone to nucleophilic attack. semanticscholar.org
Reaction Pathway Modeling and Transition State Characterization for Synthetic Transformations
Computational chemistry allows for the detailed modeling of reaction pathways, providing critical insights into reaction mechanisms and kinetics. researchgate.netdnu.dp.ua By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, most importantly, transition states.
For synthetic transformations involving this compound, such as esterification or amidation, reaction pathway modeling could be used to:
Characterize Transition States: Determine the geometry and energy of the highest-energy point along the reaction coordinate.
Calculate Activation Energies: The energy difference between the reactants and the transition state determines the activation energy (Ea), which is crucial for predicting the reaction rate. dnu.dp.ua
Elucidate Mechanisms: Confirm whether a proposed reaction mechanism is energetically feasible and identify any potential intermediates.
For example, modeling the esterification of the carboxylic acid group would involve calculating the energy profile for the nucleophilic attack of an alcohol, the formation of a tetrahedral intermediate, and the subsequent elimination of water to form the final ester product. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations of the Compound and its Derivatives
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis involves identifying all stable low-energy structures (conformers) of a molecule and the energy barriers for interconversion between them. mdpi.comnih.gov
For ortho-di-substituted benzoic acids like 2-chloro-6-fluorobenzoic acid, a close analogue, computational studies have shown the existence of distinct conformers based on the rotation around the C(ring)–C(carboxyl) and C–O bonds. mdpi.comdergipark.org.tr The most stable conformer is typically the cis form, where the acidic hydrogen is oriented toward the carbonyl oxygen. mdpi.comdergipark.org.tr A higher-energy trans conformer also exists. The energy barrier for converting the more stable cis form to the trans form in 2-chloro-6-fluorobenzoic acid has been calculated to be approximately 47.5 kJ·mol⁻¹, with the cis conformer being more stable by about 17.1 kJ·mol⁻¹. mdpi.com The addition of the 3-(methoxymethoxy) group would introduce further conformational complexity due to rotation around its ether linkages.
| Parameter | Cis Conformer | Trans Conformer |
|---|---|---|
| Relative Energy (kJ·mol⁻¹) | 0.0 (Most Stable) | +17.07 |
| O=C-O-H Dihedral Angle | ~0° | ~180° |
| Cis → Trans Energy Barrier (kJ·mol⁻¹) | 47.5 | |
| Trans → Cis Energy Barrier (kJ·mol⁻¹) | 30.4 |
While conformational analysis provides a static picture, Molecular Dynamics (MD) simulations can model the dynamic behavior of the compound and its derivatives over time, often in the presence of a solvent. gu.seunimi.it MD simulations track the movements of all atoms, providing insights into conformational flexibility, solvent interactions, and the formation of intermolecular interactions like hydrogen bonds, which are crucial for understanding how the molecule behaves in a realistic chemical or biological environment. ucl.ac.ukacs.org
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Theoretical calculations are widely used to predict spectroscopic data, which can be invaluable for structure elucidation and the interpretation of experimental spectra. ucl.ac.uk
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT, is a standard approach for calculating NMR shielding tensors, which can be converted into chemical shifts. ucl.ac.uk Predicting the ¹H, ¹³C, and particularly the ¹⁹F NMR chemical shifts for this molecule can help in assigning experimental spectra. researchgate.netresearchgate.net The predicted ¹⁹F shift is highly sensitive to the local electronic environment, making it a powerful probe for confirming the substitution pattern on the aromatic ring. researchgate.net
Vibrational Frequencies: DFT calculations can accurately predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. researchgate.net By calculating these frequencies, a theoretical spectrum can be generated. Comparing this to an experimental spectrum helps in assigning specific vibrational modes, such as the characteristic C=O stretch of the carboxylic acid, the C-O stretches of the ether group, and the C-Cl and C-F stretches. semanticscholar.org Calculated frequencies are often scaled by a small factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculation. ucl.ac.uk
Rational Design Principles for Novel Derivatives Based on Computational Insights
The computational insights gained from the analyses described above provide a solid foundation for the rational design of novel derivatives of this compound with tailored properties. openmedicinalchemistryjournal.compatsnap.com Rational drug design leverages an understanding of a molecule's structure and electronic properties to make targeted modifications. openmedicinalchemistryjournal.com
Key principles for designing new derivatives would include:
Modifying Electronic Properties: Insights from FMO and EPS analysis can guide the introduction of new substituents. For instance, adding electron-donating or electron-withdrawing groups at specific positions on the aromatic ring can tune the HOMO-LUMO gap, altering the molecule's reactivity and redox properties.
Targeting Reactive Sites: The EPS map identifies nucleophilic and electrophilic centers. semanticscholar.org This information can be used to design derivatives where these sites are either enhanced for desired reactivity or blocked to prevent unwanted side reactions.
Altering Solubility and Binding: The methoxymethoxy group can be replaced with other functional groups to modify properties like solubility, lipophilicity, and hydrogen bonding capabilities. Computational models can predict how these changes will affect the molecule's interaction with solvents or biological targets.
Conformational Control: The conformational analysis reveals the molecule's preferred shapes. New derivatives can be designed to either lock the molecule into a specific "active" conformation or to alter its flexibility, which can be crucial for binding to a biological receptor.
By integrating these computational strategies, researchers can efficiently screen potential new structures in silico, prioritizing the most promising candidates for chemical synthesis and experimental testing. openmedicinalchemistryjournal.com
Synthetic Applications and Derivative Synthesis from 6 Chloro 2 Fluoro 3 Methoxymethoxy Benzoic Acid
Utilization as a Building Block in the Synthesis of Polysubstituted Aromatic and Heterocyclic Compounds
The strategic arrangement of reactive sites on 6-chloro-2-fluoro-3-(methoxymethoxy)benzoic acid makes it an important precursor for a variety of substituted aromatic and heterocyclic systems. The presence of both chlorine and fluorine atoms offers opportunities for selective nucleophilic aromatic substitution (SNAr) reactions or metal-catalyzed cross-coupling reactions. nih.gov The carboxylic acid group is a versatile handle for transformations into esters, amides, or other functionalities, often through an acyl chloride intermediate. google.com
A key application of this building block is its conversion into derivatives suitable for cross-coupling reactions. For instance, it is a precursor to 6-chloro-2-fluoro-3-(methoxymethoxy)phenylboronic acid. aobchem.com This boronic acid derivative is a substrate for Suzuki coupling reactions, a powerful method for forming carbon-carbon bonds and synthesizing complex biaryl compounds, which are common motifs in pharmaceuticals and functional materials. nih.gov
The functional groups also facilitate the construction of heterocyclic scaffolds. The carboxylic acid can react with difunctional reagents to form rings. For example, condensation with hydrazines could lead to pyridazinones, or reaction with ortho-diamines could yield benzimidazoles after further steps. While specific examples for this exact molecule are not extensively detailed, analogous fluorinated benzoic acids are widely used in the synthesis of active pharmaceutical ingredients (APIs) and heterocyclic inhibitors. guidechem.comossila.com
The table below illustrates the reactivity of the functional groups on this compound and the potential classes of compounds that can be synthesized.
Table 1: Synthetic Potential of Functional Groups
| Functional Group | Type of Reaction | Potential Products/Intermediates |
|---|---|---|
| Carboxylic Acid (-COOH) | Amide Coupling, Esterification, Reduction, Curtius Rearrangement | Amides, Esters, Benzyl (B1604629) Alcohols, Anilines |
| Chloro (-Cl) | Nucleophilic Aromatic Substitution, Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Ethers, Amines, Biaryls, Arylated Amines |
| Fluoro (-F) | Nucleophilic Aromatic Substitution (often requires activation), Directed ortho-Metalation | Ethers, Amines (less reactive than -Cl) |
Precursor for the Construction of Complex Natural Product Scaffolds (if applicable)
While this compound is a valuable synthetic intermediate, its direct application as a precursor in the total synthesis of complex natural products is not prominently documented in scientific literature. Its utility is more established in the synthesis of rationally designed molecules, such as pharmaceuticals, where its specific substitution pattern is desired to achieve a particular biological activity or physicochemical property. nih.govfluorochem.co.uk The synthesis of some natural mycotoxins, for instance, has been shown to start from similarly structured methoxy-fluoro-benzoic acids, indicating the potential of this class of compounds in natural product synthesis.
Derivatization for the Generation of Diverse Chemical Libraries
This compound is an excellent scaffold for generating diverse chemical libraries for drug discovery and high-throughput screening. The distinct reactivity of its functional groups allows for a combinatorial approach to synthesis.
Key derivatization strategies include:
Amide Library Synthesis: The carboxylic acid can be readily converted into an acyl chloride and subsequently reacted with a diverse panel of primary and secondary amines to produce a library of amides.
Ester Library Synthesis: Similarly, reaction with various alcohols can yield a wide array of esters.
Cross-Coupling: The chloro substituent can be used in palladium-catalyzed cross-coupling reactions with a range of boronic acids or amines to introduce molecular diversity at this position.
Phenolic Derivatization: Acid-catalyzed removal of the MOM protecting group reveals a phenol (B47542). This phenol can then be alkylated or acylated to generate libraries of ethers or esters, respectively.
This multi-directional derivatization capability makes the molecule a valuable starting point for exploring structure-activity relationships (SAR) in medicinal chemistry programs. nbinno.com
Application in the Development of Ligands and Catalysts for Organic Reactions (if applicable)
Functionalized benzoic acids are frequently used as precursors for ligands, particularly in the construction of metal-organic frameworks (MOFs) where the carboxylic acid coordinates to metal centers. ossila.com The halogen and ether substituents on this compound could modulate the electronic properties and geometry of such ligands. However, specific examples detailing the use of this particular compound in the synthesis of ligands or catalysts are not widely reported in the available literature. Its structural motifs are consistent with those found in ligands for various catalytic systems, suggesting its potential in this area warrants further investigation.
Role in the Synthesis of Advanced Materials Precursors (e.g., monomers for functional polymers)
Fluorinated aromatic compounds are of significant interest in materials science due to the unique properties conferred by the carbon-fluorine bond, including high thermal stability and distinct electronic characteristics. nbinno.com Molecules like this compound can serve as precursors to monomers for functional polymers.
For instance, the carboxylic acid could be modified to an acrylate (B77674) or styrenic group, enabling polymerization. The presence of chlorine and fluorine would be expected to influence the properties of the resulting polymer, such as its refractive index, dielectric constant, and thermal resistance. While the general utility of fluorinated building blocks in creating advanced materials is well-established, specific polymerization applications starting from this compound are not extensively documented. nbinno.comnih.gov
Future Perspectives and Emerging Research Directions for 6 Chloro 2 Fluoro 3 Methoxymethoxy Benzoic Acid
Exploration of Novel Catalytic and Asymmetric Synthetic Routes
Current synthetic routes to 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid and its precursors often rely on traditional methods that may involve stoichiometric reagents and harsh conditions. The future of its synthesis will likely see a significant shift towards catalytic and asymmetric approaches to enhance efficiency, selectivity, and sustainability.
Researchers are expected to explore advanced catalytic systems for the key bond-forming reactions in its synthesis. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, could be further optimized for constructing the substituted benzene (B151609) ring. The development of novel ligands and catalysts that operate under milder conditions and with lower catalyst loadings will be a key focus. Furthermore, methods involving C-H activation could provide more direct and atom-economical routes to functionalize the aromatic core, bypassing the need for pre-functionalized starting materials like boronic acids. google.com
A particularly significant area of development will be in asymmetric synthesis. While the parent molecule is achiral, many of its downstream products are chiral active pharmaceutical ingredients. Therefore, developing catalytic asymmetric methods to introduce chirality early in the synthetic sequence is highly desirable. Methodologies employing chiral transition-metal complexes, such as those based on rhodium or iridium, could be adapted for enantioselective transformations on derivatives of the benzoic acid. nih.gov Inspired by the synthesis of fluorinated amino acids using chiral Ni(II) complexes, similar strategies could be envisioned to create chiral derivatives, which are valuable building blocks in medicinal chemistry. beilstein-journals.org
Table 1: Potential Catalytic Strategies for Synthesis
| Catalytic Approach | Potential Advantage | Relevant Research Area |
|---|---|---|
| Advanced Suzuki Coupling | Milder conditions, lower catalyst loading | Synthesis of Phenylboronic Acid Precursors google.com |
| C-H Activation | Increased atom economy, direct functionalization | Copper-Mediated C-H Sulfonylation acs.org |
| Asymmetric Hydrogenation | Enantioselective reduction of derivatives | General Asymmetric Catalysis |
Integration into Flow Chemistry and Automated Synthesis Platforms
The paradigm of chemical synthesis is gradually shifting from traditional batch processing to continuous flow chemistry. This transition offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scalability. The synthesis of this compound and its derivatives is well-suited for adaptation to flow chemistry platforms.
Key reaction steps, such as lithiation, halogenation, or methoxymethylation, which can be hazardous on a large scale in batch, can be performed with greater control and safety in a continuous flow reactor. The precise control over reaction parameters (temperature, pressure, residence time) in flow systems can lead to higher yields and purities, minimizing the formation of byproducts.
Furthermore, the integration of these flow systems with automated platforms is a burgeoning research area. Automated synthesis modules can streamline the entire synthetic sequence, from starting materials to the final purified product, with minimal manual intervention. mdpi.com This is particularly relevant for the rapid synthesis of compound libraries for drug discovery or for the on-demand production of radiolabeled analogues for applications like Positron Emission Tomography (PET). nih.govresearchgate.net The automated synthesis of 18F-labeled tracers, for example, demonstrates the power of these platforms to handle complex, multi-step syntheses with high efficiency and purity. mdpi.comnih.govresearchgate.net Applying these principles could enable the rapid, reliable, and scalable production of this compound.
Chemoenzymatic Approaches for Selective Transformations
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild, environmentally benign conditions. Chemoenzymatic strategies, which combine the best of traditional chemistry and biocatalysis, represent a powerful approach for the synthesis of complex molecules. For this compound, enzymes could be employed for highly selective transformations that are challenging to achieve with conventional reagents.
For instance, hydrolases could be used for the selective deprotection of the methoxymethyl (MOM) group under neutral pH and ambient temperature, avoiding the harsh acidic conditions typically required. This would be particularly advantageous for substrates bearing other acid-labile functional groups. Lipases could be used for the enantioselective esterification or hydrolysis of derivatives, providing a straightforward route to chiral intermediates.
Moreover, engineered enzymes are expanding the scope of biocatalysis to include reactions not commonly found in nature. For example, research into engineered myoglobins has shown their capacity to catalyze stereoselective cyclopropanation reactions to form fluorinated building blocks. nih.gov Similar protein engineering efforts could lead to novel biocatalysts capable of performing selective C-H functionalization, halogenation, or other key transformations on the benzoic acid scaffold, opening up new synthetic possibilities.
Development of Advanced Analytical Techniques for In-Situ Reaction Monitoring
To optimize and control the synthesis of this compound, particularly in continuous flow or automated systems, the development of advanced in-situ analytical techniques is crucial. Process Analytical Technology (PAT) allows for real-time monitoring of reaction progress, enabling precise control and rapid optimization.
Given the presence of a fluorine atom, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool. It offers a wide chemical shift range and high sensitivity, making it ideal for monitoring the consumption of fluorinated starting materials and the formation of fluorinated products without interference from other components in the reaction mixture. ossila.com This technique can provide detailed kinetic data and help identify transient intermediates, leading to a deeper understanding of the reaction mechanism.
Other spectroscopic methods such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy can also be integrated into reaction setups to monitor the disappearance of reactant peaks and the appearance of product peaks in real-time. The combination of these in-situ monitoring techniques will be instrumental in developing robust and efficient synthetic processes, ensuring high yield and purity while minimizing batch-to-batch variability.
Uncovering New Reactivity Patterns and Synthetic Utilities in Under-explored Reaction Manifolds
While this compound is a known building block, its full reactive potential may not yet be realized. Future research will likely focus on uncovering novel reactivity patterns by subjecting the molecule to under-explored reaction conditions and catalytic systems.
Computational methods, such as Density Functional Theory (DFT), can be employed to predict the molecule's reactivity. researchgate.net By calculating parameters like frontier molecular orbital energies (HOMO-LUMO) and molecular electrostatic potential, researchers can identify the most likely sites for electrophilic or nucleophilic attack, guiding the rational design of new reactions. researchgate.net
Exploring its utility in modern synthetic transformations is another promising direction. For example, the unique electronic properties conferred by the chloro, fluoro, and methoxy (B1213986) substituents could be exploited in photoredox catalysis or electro-organic synthesis. These methods operate under fundamentally different principles than traditional thermal reactions and can enable unique transformations. Furthermore, using the carboxylic acid group as a transient directing group could facilitate regioselective C-H functionalization at other positions on the aromatic ring, providing access to novel analogues that are otherwise difficult to synthesize. acs.org Such explorations will undoubtedly expand the synthetic toolbox and solidify the compound's role as a key intermediate in the synthesis of next-generation pharmaceuticals and functional materials.
Q & A
Q. What are the common synthetic routes for preparing 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid, and what reaction conditions are critical for achieving high yield?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. Key steps include:
- Chlorination : Electrophilic substitution using Cl₂ or sulfuryl chloride (SO₂Cl₂) under anhydrous conditions. Temperature control (0–25°C) minimizes side reactions .
- Fluorination : Selectfluor® or KF in polar aprotic solvents (e.g., DMF) at 60–80°C ensures regioselective fluorine introduction .
- Methoxymethoxy Introduction : Methoxymethyl chloride (MOM-Cl) with NaH or K₂CO₃ in THF/DCM, followed by hydrolysis to the carboxylic acid .
- Critical Conditions : Strict moisture exclusion, inert atmosphere (N₂/Ar), and monitoring via TLC/HPLC to track intermediate purity .
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Use deuterated DMSO-d₆ to resolve aromatic protons. The methoxymethoxy group shows a singlet at ~3.3 ppm (OCH₂O) and ~3.5 ppm (OCH₃). Fluorine coupling (J = 8–12 Hz) affects adjacent protons .
- IR : Carboxylic acid C=O stretch at ~1680–1700 cm⁻¹; methoxymethoxy C-O stretches at 1100–1250 cm⁻¹ .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion [M-H]⁻ at m/z 248.01 (calculated for C₉H₇ClFO₄). Fragmentation patterns distinguish substituent positions .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and regioselectivity of substituents in this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:
- Electrophilic Reactivity : Fukui indices (f⁺) identify electron-deficient carbons prone to nucleophilic attack (e.g., para to fluorine) .
- Solvent Effects : Polarizable Continuum Model (PCM) simulations in DMSO show increased electrophilicity at the carboxylic acid group due to solvation .
- HOMO-LUMO Gaps : A narrow gap (~4.5 eV) suggests potential for charge-transfer interactions in catalytic systems .
Q. What strategies resolve contradictory data on the biological activity of structurally related benzoic acid derivatives?
- Methodological Answer : Contradictions arise from assay variability (e.g., cell lines, concentrations). Mitigation strategies include:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing Cl with Br) to isolate pharmacophores .
- Dose-Response Curves : EC₅₀/IC₅₀ comparisons across multiple assays (e.g., enzymatic vs. cellular) .
- Molecular Docking : Simulate binding to targets (e.g., COX-2) to validate hypothesized interactions .
Q. How does the methoxymethoxy group influence the compound’s stability under acidic/basic conditions compared to methoxy or hydroxyl groups?
- Methodological Answer :
- Acidic Conditions : Methoxymethoxy is hydrolyzed to hydroxyl via H⁺-catalyzed cleavage (e.g., HCl/MeOH, 50°C). Stability is lower than methoxy but higher than unprotected hydroxyl .
- Basic Conditions : NaOH (1M, 25°C) deprotonates the carboxylic acid but leaves methoxymethoxy intact. Comparative TGA shows thermal stability up to 200°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
